4-(chloromethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Trifluoromethyl compounds, such as trifluoromethyl ketones (TFMKs), are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. For example, TFMKs can be synthesized using different methods, and they serve as key intermediates in medicinal chemistry .Molecular Structure Analysis
The trifluoromethyl group is strongly electron-withdrawing, unlike fluorine . This property can influence the molecular structure and reactivity of the compounds it is part of.Chemical Reactions Analysis
Trifluoromethyl groups play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various trifluoromethyl compounds.Physical and Chemical Properties Analysis
Trifluoromethyl groups have unique physicochemical properties due to the presence of the fluorine atom . They are strongly electron-withdrawing, which can influence the properties of the compounds they are part of .Scientific Research Applications
Synthesis and Structural Characterization
Pyrazole derivatives, including compounds with chloromethyl and trifluoromethyl groups, are synthesized for their potential as intermediates in the development of compounds with useful pharmacological properties. A study describes a two-step synthesis of a novel pyrazolo[3,4-d]pyrimidine derivative, highlighting its utility as a convenient intermediate for the synthesis of disubstituted pyrazolopyrimidines, which may exhibit pharmacological activities (Ogurtsov & Rakitin, 2021).
Antioxidant and Antimicrobial Activities
Certain pyrazole derivatives demonstrate significant antioxidant and antimicrobial activities. Bonacorso et al. (2015) synthesized a series of novel pyridine derivatives containing pyrazole rings, which showed promising antioxidant activities and antimicrobial effects against various fungi and yeasts. The study emphasizes the potential of these compounds in the development of new treatments for infections and oxidative stress-related conditions (Bonacorso et al., 2015).
Chemical Reactivity and Synthesis Applications
The reactivity of trifluoromethyl-substituted pyrazoles is studied to understand their potential in regioflexible conversions, leading to the synthesis of various isomers and congeners. Schlosser et al. (2002) explored the site-selective functionalization of such compounds, demonstrating their versatility in organic synthesis for creating a wide array of structurally diverse molecules (Schlosser et al., 2002).
Ligand Synthesis for Catalysis
Pyrazole derivatives are also utilized in the synthesis of ligands for catalysis applications. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, which are prepared as ligands for potential use in various catalytic processes. This research highlights the importance of pyrazole derivatives in catalysis, offering new pathways for chemical transformations (Grotjahn et al., 2002).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with trifluoromethyl compounds can vary widely depending on the specific compound. Some compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAKDWYVGXBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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